1-ethyl-3-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
Alkylation: Using alkyl halides in the presence of a base.
Acylation: Employing acyl chlorides or anhydrides.
Condensation: Utilizing aldehydes or ketones in the presence of a base or acid catalyst.
Industrial Production Methods: Industrial production may involve optimizing these reactions for scale, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products: The major products depend on the specific reactions and conditions but typically include various substituted pyrazolo[3,4-b]pyridines with different functional groups.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Biological Probes: Used in studying biological pathways and mechanisms.
Industry:
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions
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Formation of the Pyrazolo[3,4-b]pyridine Core:
Starting Materials: Pyrazole and pyridine derivatives.
Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like palladium or copper.
Mechanism of Action
The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core can mimic natural substrates or inhibitors, modulating biological pathways.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Indole derivatives
- Imidazole derivatives
Uniqueness: 1-ETHYL-3-METHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of multiple functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar heterocyclic compounds.
Properties
Molecular Formula |
C25H30N6O |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-[2-methyl-3-(5-methylpyrazol-1-yl)propyl]-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H30N6O/c1-6-30-24-23(19(5)29-30)21(13-22(28-24)20-9-7-16(2)8-10-20)25(32)26-14-17(3)15-31-18(4)11-12-27-31/h7-13,17H,6,14-15H2,1-5H3,(H,26,32) |
InChI Key |
FMOBZZQDRFKZOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NCC(C)CN4C(=CC=N4)C |
Origin of Product |
United States |
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